molecular formula C21H27N7O14P2 B035249 Nicotinamide arabinoside adenine dinucleotide CAS No. 108646-17-9

Nicotinamide arabinoside adenine dinucleotide

Cat. No.: B035249
CAS No.: 108646-17-9
M. Wt: 663.4 g/mol
InChI Key: VOXRVZMOBSLKFE-DUYCQTTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syringaldehyde, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde, is an organic compound that occurs naturally in trace amounts. It is a colorless solid that is soluble in alcohol and polar organic solvents. Syringaldehyde is found in the wood of spruce and maple trees and is also formed in oak barrels, contributing to the flavor profile of whisky . It is used by some species of insects in their chemical communication systems .

Chemical Reactions Analysis

Types of Reactions: Syringaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Syringaldehyde can be oxidized to syringic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced to syringyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Syringaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of methoxy and hydroxyl groups on the aromatic ring.

Major Products:

Scientific Research Applications

Syringaldehyde has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of syringaldehyde varies depending on its application:

    Anticancer Activity: Syringaldehyde-derived compounds induce cell apoptosis and G2/M phase arrest by causing significant DNA damage and provoking a strong DNA damage response.

    Antihyperglycemic Effect: Syringaldehyde acts as an agonist of the GLP-1 receptor, stimulating insulin production and increasing glucose utilization and insulin sensitivity.

Comparison with Similar Compounds

Properties

CAS No.

108646-17-9

Molecular Formula

C21H27N7O14P2

Molecular Weight

663.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1

InChI Key

VOXRVZMOBSLKFE-DUYCQTTQSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N

Key on ui other cas no.

108646-17-9

Synonyms

alpha-NAAD
beta-NAAD
nicotinamide arabinoside adenine dinucleotide
nicotinamide arabinoside adenine dinucleotide, (beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinamide arabinoside adenine dinucleotide
Reactant of Route 2
Reactant of Route 2
Nicotinamide arabinoside adenine dinucleotide
Reactant of Route 3
Reactant of Route 3
Nicotinamide arabinoside adenine dinucleotide
Reactant of Route 4
Reactant of Route 4
Nicotinamide arabinoside adenine dinucleotide
Reactant of Route 5
Nicotinamide arabinoside adenine dinucleotide
Reactant of Route 6
Nicotinamide arabinoside adenine dinucleotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.